molecular formula C₂₇H₃₀O₃ B1146258 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal CAS No. 534572-67-3

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal

Cat. No. B1146258
M. Wt: 402.53
InChI Key:
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Description

The focus is on steroid derivatives similar to 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal, highlighting their synthesis, structural analyses, and properties. Steroid derivatives play crucial roles in various biological processes and have been explored for their potential in medicinal chemistry.

Synthesis Analysis

Steroid derivatives are synthesized through complex organic reactions. For example, Deutsch et al. (2006) describe the synthesis of a compound by reacting a synthetic estrone derivative with the ethylene acetal of 4-bromo-2-furancarboxyaldehyde, followed by hydrolysis and reduction steps. This process illustrates the intricate steps involved in creating structurally specific steroid derivatives (Deutsch et al., 2006).

Scientific Research Applications

Improved Synthesis Methods

  • Improved Synthesis of Estrone Derivatives: An improved synthesis technique for 11-oxoestrone-3-acetate-17-ethyleneketal is highlighted. This process involves the hydroboration-oxidation of ketal and subsequent acetylation for oxidation, achieving an overall yield of 30% (Stéphan, Authier, Jaouen, 1995).

Inhibitory Properties

  • Estrone and Estradiol C-16 Derivatives as Inhibitors: A study on estrone derivatives, including those related to 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal, demonstrates their role as inhibitors of type 1 17β-hydroxysteroid dehydrogenase. Specifically, the 16beta-benzyl-E2 derivative emerged as the best inhibitor in this series (Poirier, Chang, Azzi, Boivin, Lin, 2006).

properties

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIINGMJTPRWBF-XPGKHFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738680
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal

CAS RN

534572-67-3
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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